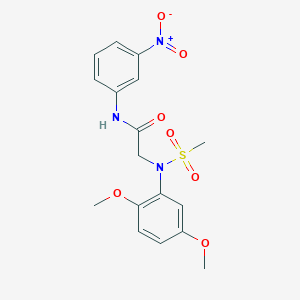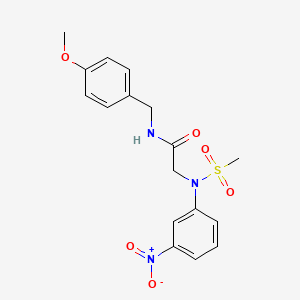
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
Overview
Description
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide, also known as Compound 1, is a novel small molecule that has been synthesized for scientific research purposes. It is a potent inhibitor of a specific protein target that is involved in various biological processes.
Mechanism of Action
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide 1 acts as a competitive inhibitor of the protein target by binding to its active site. The binding of this compound 1 prevents the protein target from carrying out its normal biological function, leading to the inhibition of cell proliferation, differentiation, and apoptosis. The exact mechanism of action of this compound 1 on the protein target has been investigated in various studies, and the results suggest that it acts by inducing conformational changes in the protein structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 1 have been investigated in various studies. In vitro studies have shown that this compound 1 inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that this compound 1 has anti-inflammatory and immunosuppressive effects. However, the effects of this compound 1 on normal cells and tissues are still not fully understood, and further studies are needed to investigate its safety and toxicity.
Advantages and Limitations for Lab Experiments
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide 1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high potency and selectivity for the protein target, making it a valuable tool for investigating its biological function. However, there are also limitations to the use of this compound 1 in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the research on N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide 1. One direction is to investigate its therapeutic potential in various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to optimize its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Furthermore, the development of new assays and techniques to study the protein target and its interaction with this compound 1 can provide new insights into its biological function.
Scientific Research Applications
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide 1 has been synthesized for scientific research purposes as a potent inhibitor of a specific protein target. The protein target is involved in various biological processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this protein target has been shown to have therapeutic potential in various diseases such as cancer, inflammation, and autoimmune disorders. This compound 1 has been used in various in vitro and in vivo studies to investigate the role of the protein target in these diseases.
properties
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O5S/c1-25(23,24)18(13-7-5-11(16)6-8-13)10-15(20)17-12-3-2-4-14(9-12)19(21)22/h2-9H,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHSOQRULVUYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B3542828.png)
![N-isopropyl-2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3542829.png)
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3542840.png)
![N~1~-cycloheptyl-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3542844.png)
![N-(3-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3542853.png)
![methyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl]amino}benzoate](/img/structure/B3542859.png)
![N-(4-chlorobenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3542866.png)
![N-cyclohexyl-N'-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]urea](/img/structure/B3542868.png)

![4-{2-[(4-fluorobenzyl)oxy]-5-methylbenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3542888.png)


![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B3542905.png)